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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information

presented herein is intended to support research and development efforts by providing key

data and methodologies from studies in relevant animal models.

Introduction
Ertugliflozin is an orally active, potent, and selective inhibitor of SGLT2, which is responsible

for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, ertugliflozin
reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering

blood glucose levels. Understanding the pharmacokinetic profile of ertugliflozin in preclinical

species is crucial for the interpretation of toxicology studies, the design of clinical trials, and the

overall assessment of the drug's safety and efficacy. This guide summarizes the available data

on the absorption, distribution, metabolism, and excretion (ADME) of ertugliflozin in key

preclinical animal models.

Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ertugliflozin in rats

and dogs following oral and intravenous administration.
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Table 1: Single-Dose Oral Pharmacokinetic Parameters
of Ertugliflozin in Rats

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL
)

Half-life
(t½) (hr)

Oral
Bioavaila
bility (%)

Referenc
e

1
255.3 ±

45.8
0.5

856.7 ±

154.3
4.10 69 [1]

2.5
630.1 ±

112.5
0.75

2150.4 ±

387.1
- - [2]

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma

concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the

plasma concentration-time curve.

Table 2: Single-Dose Oral Pharmacokinetic Parameters
of Ertugliflozin in Dogs

Dose (mg/kg) Tmax (hr)
Half-life (t½)
(hr)

Oral
Bioavailability
(%)

Reference

Not Specified ~1.0 7.63 94 [1]

Specific Cmax and AUC data for dogs were not readily available in the reviewed literature.

Table 3: Intravenous Pharmacokinetic Parameters of
Ertugliflozin in Preclinical Species

Species
Dose
(mg/kg)

Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life (t½)
(hr)

Reference

Rat Not Specified 4.04 Not Specified 4.10 [1]

Dog Not Specified 1.64 Not Specified 7.63 [1]
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Table 4: Plasma Protein Binding of Ertugliflozin
Species

Plasma Protein Binding
(%)

Reference

Rat ~96 [1]

Dog ~97 [1]

Experimental Protocols
This section details the methodologies employed in key preclinical pharmacokinetic studies of

ertugliflozin.

Animal Models
Rat Studies: Sprague-Dawley rats are a commonly used strain for pharmacokinetic

evaluations of ertugliflozin.[3]

Dog Studies: Beagle dogs are a frequently utilized non-rodent species in the preclinical

assessment of ertugliflozin.

Dosing and Administration
Oral Administration: For oral dosing studies, ertugliflozin is typically administered via oral

gavage. The drug is often formulated in a vehicle suitable for ensuring solubility and stability,

such as a solution or suspension.

Intravenous Administration: For intravenous studies, ertugliflozin is administered as a bolus

injection or infusion, typically into a cannulated vein (e.g., jugular vein).

Blood Sampling
Rat Studies: Blood samples are collected at predetermined time points post-dose. A common

technique involves the use of jugular vein cannulation to facilitate serial blood sampling from

a single animal. This minimizes stress on the animal and reduces inter-animal variability.

Dog Studies: Blood samples are typically collected from a peripheral vein, such as the

cephalic vein.
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Bioanalytical Method
The quantification of ertugliflozin in plasma and urine samples is predominantly performed

using validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) methods.[3][4]

Sample Preparation: A common method for plasma sample preparation is protein

precipitation using acetonitrile.[3]

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase

column with a gradient elution using a mobile phase consisting of an aqueous component

(e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3]

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the multiple reaction monitoring (MRM) mode. The precursor and product ion

transitions for ertugliflozin are monitored for quantification.[3][5]

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of

ertugliflozin.

Pre-Study Study Conduct Analysis
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(e.g., Jugular Vein)

Drug Administration
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Preclinical Pharmacokinetic Study Workflow for Ertugliflozin.

Signaling Pathways
Beyond its primary mechanism of SGLT2 inhibition, ertugliflozin has been shown to modulate

key cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) and
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mammalian target of rapamycin (mTOR) pathways. These interactions may contribute to the

broader cardiovascular benefits observed with SGLT2 inhibitors.
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Ertugliflozin's Primary and Secondary Signaling Pathways.

Discussion
Ertugliflozin exhibits favorable pharmacokinetic properties in preclinical animal models,

characterized by good oral bioavailability, particularly in dogs.[1] The primary route of

elimination is metabolism, with glucuronidation being the major pathway. The half-life in both

rats and dogs suggests that once-daily dosing is appropriate.
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The modulation of the AMPK and mTOR signaling pathways by ertugliflozin is an area of

active research. Activation of AMPK and inhibition of mTOR signaling in cardiac tissue may

contribute to the observed cardioprotective effects of SGLT2 inhibitors, including reduced

cardiac fibrosis and improved cardiac metabolism.[6][7] These effects appear to be

independent of the primary glucose-lowering mechanism and highlight the complex and

beneficial pleiotropic effects of this class of drugs.

Further research is warranted to fully elucidate the dose-dependent pharmacokinetic profile of

ertugliflozin in dogs and to further explore the downstream effects of its interaction with

cellular signaling pathways in various tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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